6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol
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Overview
Description
6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol is an organic compound that features a phenolic structure with a formyl group and a fluorinated methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the methoxyphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(5-Fluoro-2-methoxyphenyl)-2-carboxyphenol.
Reduction: 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group and fluorinated methoxyphenyl moiety can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Fluoro-2-methoxyphenyl formate:
(5-Fluoro-2-methoxyphenyl)methanol: Has a hydroxymethyl group instead of a formyl group, affecting its chemical properties and reactivity.
Uniqueness
6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a fluorinated methoxyphenyl substituent. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-6-5-10(15)7-12(13)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJKUDHROZBZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685183 |
Source
|
Record name | 5'-Fluoro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-12-9 |
Source
|
Record name | 5'-Fluoro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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